2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)-
Description
The compound 2,6-diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- is a derivative of the 2,6-diazaspiro[3.4]octane core, a privileged scaffold in medicinal chemistry due to its high sp³ character and structural rigidity. This core is frequently functionalized at peripheral positions to modulate pharmacological properties. The 2-methyl-6-(phenylmethyl) variant features a benzyl group at position 6 and a methyl group at position 2, which influence steric and electronic interactions.
Properties
IUPAC Name |
6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-10-14(11-15)7-8-16(12-14)9-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTXVELCPAHBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224396 | |
| Record name | 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135380-29-9 | |
| Record name | 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135380-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- typically involves the use of readily available starting materials and standard organic synthesis techniques. One common method involves the reaction of a suitable diazaspiro compound with a benzylating agent under controlled conditions. For example, the compound can be synthesized by refluxing a precursor with hydrazine in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It has been explored as a potential lead compound for developing antitubercular agents.
Materials Science: The unique spirocyclic structure of this compound makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in the study of enzyme interactions and as a scaffold for designing biologically active molecules.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to undergo reduction by bacterial enzymes, leading to the generation of reactive intermediates that are lethal to the bacteria . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2,6-diazaspiro[3.4]octane derivatives are highly dependent on substituents. Below is a detailed comparison with key analogs:
Substituent Effects on Antitubercular Activity
Evidence from Table 1 (summarized in ) highlights the impact of peripheral modifications on antitubercular activity against Mycobacterium tuberculosis H37Rv:
Key Observations :
- Methylsulfonyl vs. Benzyl : Compound 17 (MIC = 0.016 µg/mL) demonstrates that replacing the benzyl group with a methylsulfonyl at position 6 significantly enhances antitubercular activity, likely due to improved solubility and target binding .
- N-Methyl vs. Cyclopropylmethyl : Carboxamide substituents at position 8 (e.g., methylcarbamoyl in 4a vs. cyclopropylmethyl in 4c ) influence steric bulk, affecting synthetic yields and downstream reactivity .
Physicochemical Properties
- LogP and Solubility : Derivatives with polar groups (e.g., methylsulfonyl in 17 ) exhibit lower LogP values compared to benzyl-substituted analogs, enhancing aqueous solubility .
- Thermal Stability : Melting points vary widely (e.g., 154–182°C for nitrofuran derivatives in ), correlating with crystallinity and intermolecular interactions .
Biological Activity
2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- is a spirocyclic compound with the molecular formula and a CAS number of 135380-29-9. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitubercular agent and in other therapeutic applications.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of 2,6-Diazaspiro[3.4]octane derivatives. A notable research effort synthesized a series of compounds derived from this spirocyclic core, leading to the identification of potent antitubercular agents. One compound demonstrated a minimal inhibitory concentration (MIC) of just 0.016 µg/mL against Mycobacterium tuberculosis H37Rv, indicating significant efficacy in inhibiting bacterial growth .
The mechanism by which 2,6-Diazaspiro[3.4]octane exerts its biological effects is believed to involve interactions with bacterial enzymes. The compound undergoes reduction by these enzymes, generating reactive intermediates that are lethal to the bacteria. This mechanism is crucial for its application as an antitubercular agent, as it directly targets the pathogen responsible for tuberculosis.
Other Biological Activities
In addition to its antitubercular properties, compounds based on the 2,6-Diazaspiro[3.4]octane structure have shown promise in various other biological activities:
- Cancer Treatment : Certain derivatives have been identified as inhibitors of menin-MLL1 interactions, which are relevant in cancer therapy.
- Neurological Applications : Some compounds have been explored as selective dopamine D3 receptor antagonists, which may have implications for treating neurological disorders.
- Diabetes : Research has indicated that some derivatives can inhibit VDAC1, a target for diabetes treatment .
Data Table: Biological Activities of Selected Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane | Antitubercular | 0.016 | Highly potent against M. tuberculosis |
| Compound 17 (1,2,4-triazole derivative) | Antitubercular | 0.016 | Effective against M. tuberculosis |
| Menin-MLL1 inhibitor | Cancer Treatment | N/A | Potential therapeutic application |
| Dopamine D3 receptor antagonist | Neurological | N/A | Implications for neurological disorders |
| VDAC1 inhibitor | Diabetes | N/A | Potential diabetes treatment |
Study on Antitubercular Activity
A significant study published in March 2023 focused on synthesizing a small set of nitrofuran carboxamide compounds derived from the 2,6-Diazaspiro[3.4]octane scaffold. The researchers assessed the in vitro inhibitory activities against M. tuberculosis H37Rv and identified that two specific derivatives exhibited remarkable activity levels. The study emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into related compounds to optimize their efficacy .
Insights into Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that certain substituents significantly influenced the biological activity of the derivatives. For instance, replacing a triazole group with an oxadiazole led to increased activity levels in some compounds. This finding underscores the necessity for comprehensive SAR studies when developing new therapeutic agents based on the spirocyclic core .
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for 2,6-Diazaspiro[3.4]octane derivatives?
- Methodological Answer : Systematic variation of substituents on the phenylmethyl group or spirocyclic core is performed. For example, replacing the phenyl group with fluorinated or heteroaromatic moieties (e.g., pyrimidine) and evaluating antitubercular or kinase inhibitory activity. Bioassays like MIC (Minimum Inhibitory Concentration) or IC₅₀ measurements in enzyme inhibition assays are standard .
Q. What are the common challenges in scaling up synthesis, and how are they addressed?
- Methodological Answer : Key issues include low yields in spirocyclization steps and byproduct formation. Optimizing reaction time (e.g., overnight stirring for acidolysis) and using excess reagents (e.g., trifluoroacetic acid for Boc deprotection) improve efficiency. Process Analytical Technology (PAT) tools monitor reaction progress in real time .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for 2,6-Diazaspiro[3.4]octane-based inhibitors?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Parallel assays using in vitro NanoBRET (to measure target engagement) and in vivo efficacy studies in xenograft models are paired with metabolite profiling (LC-HRMS). Adjusting logP via substituent modification (e.g., introducing polar groups) enhances bioavailability .
Q. What strategies are effective in elucidating the binding mode of 2,6-Diazaspiro[3.4]octane derivatives to protein targets like CCNE1:CDK2?
- Methodological Answer : Co-crystallization with the target protein (e.g., CCNE1:CDK2) and X-ray diffraction (2.0–2.5 Å resolution) reveal key interactions, such as hydrogen bonds with catalytic lysine residues. Mutagenesis studies (e.g., N112C mutation) validate binding pockets. Computational docking (AutoDock Vina) supplements experimental data .
Q. How can computational methods improve the design of selective inhibitors using this scaffold?
- Methodological Answer : Molecular Dynamics (MD) simulations predict conformational flexibility, while Free Energy Perturbation (FEP) calculations optimize substituent interactions. For example, introducing trifluoromethyl groups enhances hydrophobic contacts with CDK2’s ATP-binding pocket, reducing off-target effects .
Q. What experimental approaches validate the spirocyclic scaffold’s role in overcoming drug resistance mechanisms?
- Methodological Answer : Resistance profiling in bacterial/mammalian cell lines (e.g., Mycobacterium tuberculosis H37Rv) under sublethal drug pressure identifies mutations. Comparative genomics and proteomics (e.g., gel-based ABPP) pinpoint resistance-conferring alterations. Scaffold hybridization with nitrofurans restores potency against resistant strains .
Q. How are metabolic liabilities of 2,6-Diazaspiro[3.4]octane derivatives addressed during lead optimization?
- Methodological Answer : Microsomal stability assays (human liver microsomes) identify labile sites (e.g., benzylic methyl groups). Deuteration or fluorination at metabolically vulnerable positions (e.g., C-7 of the naphthyridine moiety) reduces clearance. Pharmacokinetic studies in rodents confirm improved half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
